Intramolecular Hydrogen Bond Distance in 3-Chloro-5-fluoro-2-hydroxybenzaldehyde
The crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde reveals a specific intramolecular O—H⋯O hydrogen bond distance of 2.6231 (19) Å between the phenol hydrogen and the formyl oxygen [1]. This precise distance is a result of the unique 3-chloro-5-fluoro substitution pattern and defines its molecular conformation. In contrast, the unsubstituted parent compound salicylaldehyde exhibits an intramolecular O—H⋯O distance of 2.641 Å (as reported in microwave spectroscopy studies), indicating a slightly weaker interaction in the absence of halogen substituents [2].
| Evidence Dimension | Intramolecular O—H⋯O Hydrogen Bond Distance |
|---|---|
| Target Compound Data | 2.6231 (19) Å |
| Comparator Or Baseline | Salicylaldehyde (unsubstituted) with distance of 2.641 Å |
| Quantified Difference | 0.0179 Å shorter (approx. 0.7% reduction) |
| Conditions | Single-crystal X-ray diffraction at cryogenic temperature (for target) vs. microwave spectroscopy (for comparator) |
Why This Matters
A shorter and stronger intramolecular hydrogen bond stabilizes the planar conformation, influencing the compound's reactivity and its ability to form specific supramolecular architectures, which is critical for crystal engineering and ligand design.
- [1] Triggs, C.T. & Tanski, J.M. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Acta Crystallographica Section E, 76(12), 1810–1812. DOI: 10.1107/S2056989020014425 View Source
- [2] Jones, H. & Curl, R.F. (1964). Microwave Spectrum of Salicylaldehyde. Journal of Molecular Spectroscopy, 14(1-4), 368-381. View Source
